molecular formula C14H13N3OS B2669910 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol CAS No. 337498-86-9

5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2669910
CAS RN: 337498-86-9
M. Wt: 271.34
InChI Key: LNGRSBPUJRCXGL-UHFFFAOYSA-N
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Description

The compound “5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a methoxymethyl group, a naphthyl group, and a 1,2,4-triazole group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene were synthesized by treating the corresponding benzannulated enediynes with potassium tert-butoxide in refluxing toluene .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1-naphthyl group is a common structural motif in organic chemistry .

Scientific Research Applications

Biological Activity and Theoretical Studies

Triazole compounds are highlighted for their biological and corrosion inhibition activities. A study focused on a triazole derivative, exploring its synthesis, spectral features, and theoretical biological activity predictions, including potential as a cyclin-dependent kinase 5 enzyme inhibitor. The study used density functional theory (DFT) calculations, indicating the compound's synthesis as energetically feasible, showcasing its potential in designing new biologically active triazole compounds (Srivastava et al., 2016).

Synthesis and Physicochemical Properties

Another research explored the synthesis and properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their derivatives, indicating their potential for antitumor, anti-inflammatory, and antioxidant activities. This study underlines the versatility of triazole compounds in pharmaceutical research, suggesting areas where "5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol" could be applied (Sameluk & Kaplaushenko, 2015).

Anticancer Activities

Research into triazole derivatives for anticancer applications is also notable. Studies have synthesized and evaluated new triazole compounds for their potential anticancer activities, indicating the role of triazole structures in developing therapeutic agents. For example, certain triazole derivatives have been tested for their ability to inhibit the growth of various human cancer cell lines, demonstrating the compound's therapeutic potential (Dogan, Duran, & Rollas, 2005).

Fluorescent Properties and Molecular Docking Studies

Triazole derivatives have been studied for their photophysical properties and as fluorophores in monitoring chemical reactions. Moreover, molecular docking studies on triazole compounds as epidermal growth factor receptor (EGFR) inhibitors highlight the compound's potential in cancer therapy research, offering insights into the structural basis behind the anti-cancer properties of triazole derivatives (Karayel, 2021).

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results. Safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

properties

IUPAC Name

3-(methoxymethyl)-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-9-13-15-16-14(19)17(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGRSBPUJRCXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=S)N1C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol

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